molecular formula C16H11Br2NO3S B2938690 2-Methylquinolin-8-yl 2,5-dibromobenzenesulfonate CAS No. 457960-78-0

2-Methylquinolin-8-yl 2,5-dibromobenzenesulfonate

Cat. No.: B2938690
CAS No.: 457960-78-0
M. Wt: 457.14
InChI Key: SEDWXJTVZVDTKB-UHFFFAOYSA-N
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Description

2-Methylquinolin-8-yl 2,5-dibromobenzenesulfonate is a chemical compound with the molecular formula C16H11Br2NO3S It is a derivative of quinoline and benzenesulfonate, featuring bromine atoms at the 2 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinolin-8-yl 2,5-dibromobenzenesulfonate typically involves the reaction of 2-methylquinoline with 2,5-dibromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-8-yl 2,5-dibromobenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline moiety can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the quinoline ring.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the quinoline ring.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoline moiety, which can exhibit different chemical and physical properties.

Scientific Research Applications

2-Methylquinolin-8-yl 2,5-dibromobenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methylquinolin-8-yl 2,5-dibromobenzenesulfonate depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinolin-8-yl 2,5-dimethoxybenzenesulfonate: Similar structure but with methoxy groups instead of bromine atoms.

    2-Methylquinolin-8-yl 2,5-dichlorobenzenesulfonate: Similar structure but with chlorine atoms instead of bromine atoms.

Uniqueness

2-Methylquinolin-8-yl 2,5-dibromobenzenesulfonate is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding, which can be exploited in the design of new materials and molecular assemblies.

Properties

IUPAC Name

(2-methylquinolin-8-yl) 2,5-dibromobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br2NO3S/c1-10-5-6-11-3-2-4-14(16(11)19-10)22-23(20,21)15-9-12(17)7-8-13(15)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDWXJTVZVDTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C=CC(=C3)Br)Br)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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